Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride

Catalog No.
S901877
CAS No.
36995-20-7
M.F
C48H39Cl2FeN4O4
M. Wt
862.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphe...

CAS Number

36995-20-7

Product Name

Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride

IUPAC Name

iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride

Molecular Formula

C48H39Cl2FeN4O4

Molecular Weight

862.6 g/mol

InChI

InChI=1S/C41H32N4O3.C7H7O.2ClH.Fe/c1-46-30-12-4-25(5-13-30)39-33-18-10-28(42-33)24-29-11-19-34(43-29)40(26-6-14-31(47-2)15-7-26)36-21-23-38(45-36)41(37-22-20-35(39)44-37)27-8-16-32(48-3)17-9-27;1-8-7-5-3-2-4-6-7;;;/h4-24,42-43H,1-3H3;3-6H,1H3;2*1H;/q;-1;;;+3/p-2

InChI Key

ZKOPIALJZKUWLE-UHFFFAOYSA-L

SMILES

COC1=CC=[C-]C=C1.COC1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)N3.[Cl-].[Cl-].[Fe+3]

Canonical SMILES

COC1=CC=[C-]C=C1.COC1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)N3.[Cl-].[Cl-].[Fe+3]

Description

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride (FeTMPPCl) is a metalloporphyrin.

  • Catalysis: Metalloporphyrins can act as catalysts in various chemical reactions. The specific functionality of TMPD as a catalyst is an ongoing field of research. However, studies have shown that related iron(III) porphyrins can catalyze reactions like olefin epoxidation and alkane hydroxylation []. Further research might explore TMPD’s potential as a catalyst for selective organic transformations.
  • Molecular Recognition: The tailored structure of TMPD allows for potential applications in molecular recognition. The porphyrin ring structure and attached methoxyphenyl groups can interact with specific target molecules. This property could be useful in developing sensors for biological molecules or environmental pollutants [].
  • Photochemistry: Metalloporphyrins often exhibit interesting photochemical properties, meaning they can absorb light and undergo chemical transformations. Research on related iron(III) porphyrins suggests light-induced electron transfer upon absorbing light []. Investigating the photochemical properties of TMPD could reveal applications in areas like light-energy conversion or photodynamic therapy.

Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride is a complex metalloporphyrin compound characterized by its unique structure and properties. The compound consists of an iron ion coordinated to a porphyrin derivative, specifically 10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin, which contributes to its distinctive optical and catalytic properties. This compound has a molecular weight of approximately 862.6 g/mol and is notable for its potential applications in various fields including catalysis and biological studies .

Typical of metalloporphyrins:

  • Oxidation Reactions: The iron center can facilitate oxidation reactions, acting as a catalyst in the conversion of substrates such as alkenes and alcohols into carbonyl compounds.
  • Coordination Chemistry: The compound can form coordination complexes with various ligands, which can enhance its reactivity or alter its electronic properties.
  • Electro

The biological activity of Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride has been studied primarily in the context of its catalytic properties and potential therapeutic applications. Some key aspects include:

  • Antioxidant Properties: The compound exhibits antioxidant activity, which may be beneficial in protecting cells from oxidative stress.
  • Enzyme Mimicry: It can mimic certain enzyme activities due to its structural similarity to heme-containing enzymes.
  • Potential Anticancer Activity: Preliminary studies suggest that this compound may have anticancer properties, possibly through mechanisms involving oxidative stress induction in cancer cells.

The synthesis of Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride generally involves the following steps:

  • Formation of the Porphyrin Framework: The synthesis begins with the condensation of pyrrole and aldehydes to form the porphyrin structure.
  • Metalation: The resulting porphyrin is then treated with iron(III) chloride or another iron source to incorporate the iron ion into the porphyrin ring.
  • Purification: The final product is purified using techniques such as chromatography to remove unreacted materials and byproducts.

Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride has several notable applications:

  • Catalysis: It is widely used as a catalyst in oxidation reactions due to its ability to facilitate electron transfer processes.
  • Biological Research: The compound serves as a model for studying heme proteins and their functions.
  • Material Science: Its unique optical properties make it suitable for applications in photonic devices and sensors.

Interaction studies involving Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride typically focus on:

  • Ligand Binding: Investigating how different ligands interact with the iron center can provide insights into its reactivity and potential applications in drug delivery systems.
  • Biomolecular Interactions: Studies on how this compound interacts with biological molecules such as proteins and nucleic acids help elucidate its biological mechanisms.

Several compounds share structural similarities with Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride. Here are some notable examples:

Compound NameStructureUnique Features
10,15,20-tris(4-methoxyphenyl)porphyrinPorphyrin without ironLacks metal center but retains similar optical properties
Iron(III) tetraphenylporphyrinIron complex with phenyl groupsCommonly used in catalysis but has different electronic properties
Manganese(III) porphyrinsManganese-based porphyrinsExhibits different catalytic behavior compared to iron-based porphyrins

Each of these compounds offers unique properties that can be leveraged for specific applications while sharing fundamental characteristics with Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride.

Dates

Modify: 2024-04-14

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